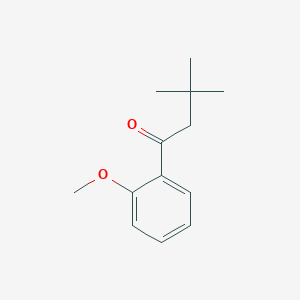

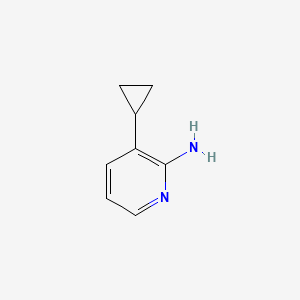

3-Cyclopropylpyridin-2-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

3-Cyclopropylpyridin-2-amine has been involved in various chemical synthesis processes. For instance, it has been used in copper-promoted N-cyclopropylations of anilines and amines, leading to the creation of N-cyclopropyl derivatives. This process showcases the role of 3-Cyclopropylpyridin-2-amine in facilitating novel chemical transformations (Bénard, Neuville, & Zhu, 2010). Additionally, its use in the palladium-catalyzed carbonylative cyclization of amines demonstrates its versatility in forming complex molecular structures, such as γ-lactams (Hernando et al., 2016).

Material Science and Catalysis

In material science and catalysis, 3-Cyclopropylpyridin-2-amine has played a role in the synthesis of functionalized oxindoles and other complex molecules. The creation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles through one-pot reactions involving 3-Cyclopropylpyridin-2-amine has implications for the development of materials with unique properties (Filatov et al., 2017).

Pharmaceutical and Biomedical Research

3-Cyclopropylpyridin-2-amine is also relevant in pharmaceutical and biomedical research. Its involvement in the creation of N-substituted 2-amino-1,6-naphthyridine derivatives through microwave irradiation offers insights into the development of compounds for biomedical screening (Han et al., 2010). Furthermore, studies on electrophilic aminations with oxaziridines have utilized this compound, highlighting its potential in synthesizing a wide range of biologically relevant molecules (Andreae & Schmitz, 1991).

Safety And Hazards

The safety data sheet for 3-Cyclopropylpyridin-2-amine indicates that it is for R&D use only and not for medicinal, household, or other use . The safety data sheet also indicates that it has some hazards, including acute toxicity, skin irritation, eye irritation, and specific target organ toxicity .

Eigenschaften

IUPAC Name |

3-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTBNTIAVIFETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591778 | |

| Record name | 3-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpyridin-2-amine | |

CAS RN |

878805-25-5 | |

| Record name | 3-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)